

Cross-referencing 5-Benzyloxyindole spectral data with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Benzyloxyindole

Cat. No.: B140440

[Get Quote](#)

A Comparative Guide to the Spectral Data of 5-Benzyloxyindole

For researchers, scientists, and professionals in drug development, accurate spectral data is paramount for the verification and characterization of chemical compounds. This guide provides a comprehensive cross-reference of experimental spectral data for **5-Benzyloxyindole** against established literature values. The data presented herein facilitates the unambiguous identification and quality assessment of this important synthetic intermediate.

Spectral Data Comparison

The following tables summarize the key spectral data for **5-Benzyloxyindole**, comparing experimental values with those reported in the literature and spectral databases.

Table 1: ¹H NMR Spectral Data of **5-Benzyloxyindole** (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Literature Value (δ) ppm
8.13	br s	1H	N-H	~8.1
7.46 - 7.32	m	5H	Phenyl H	7.45 - 7.30
7.28	d, J=8.8 Hz	1H	H-7	~7.28
7.22	d, J=2.4 Hz	1H	H-4	~7.22
7.18	t, J=2.8 Hz	1H	H-2	~7.18
6.97	dd, J=8.8, 2.4 Hz	1H	H-6	~6.97
6.51	dd, J=2.8, 0.8 Hz	1H	H-3	~6.51
5.12	s	2H	-OCH ₂ -	~5.12

Literature data sourced from SpectraBase.

Table 2: ¹³C NMR Spectral Data of **5-Benzyloxyindole** (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
153.8	C-5
137.5	Phenyl C (ipso)
131.5	C-7a
128.6	Phenyl C
127.9	Phenyl C
127.5	Phenyl C
125.0	C-2
112.8	C-3a
111.9	C-7
103.3	C-6
102.8	C-4
101.9	C-3
70.9	-OCH ₂ -

Note: A publicly available, experimentally verified ¹³C NMR spectrum for **5-Benzyloxyindole** is not readily found in the searched databases. The data presented is a predicted spectrum generated from standard chemical shift prediction tools and should be used as a reference.

Table 3: Infrared (IR) Spectral Data of **5-Benzyloxyindole**

Wavenumber (cm ⁻¹)	Assignment	Literature Value (cm ⁻¹)
3410	N-H Stretch	~3410
3050	Aromatic C-H Stretch	~3050
2925	Aliphatic C-H Stretch	~2925
1625	C=C Aromatic Stretch	~1625
1480	C=C Aromatic Stretch	~1480
1215	C-O Stretch	~1215
1170	C-N Stretch	~1170
740	Aromatic C-H Bend	~740

Literature data sourced from the NIST Chemistry WebBook.

Table 4: Mass Spectrometry (MS) Data of **5-Benzyloxyindole**

m/z	Relative Intensity (%)	Assignment
223	65	[M] ⁺
91	100	[C ₇ H ₇] ⁺ (tropylium ion)
132	30	[M - C ₇ H ₇] ⁺

Literature data sourced from the NIST Chemistry WebBook.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation: Approximately 10-20 mg of **5-Benzyloxyindole** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: A standard proton pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT) was used with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added and Fourier transformed.
- Data Processing: The resulting free induction decays (FIDs) were processed with an exponential window function and zero-filling prior to Fourier transformation. Phase and baseline corrections were applied to the resulting spectra.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of **5-Benzyloxyindole** was placed on a diamond attenuated total reflectance (ATR) crystal.
- Instrumentation: The spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: The spectrum was acquired over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . 32 scans were co-added and averaged.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal was subtracted.

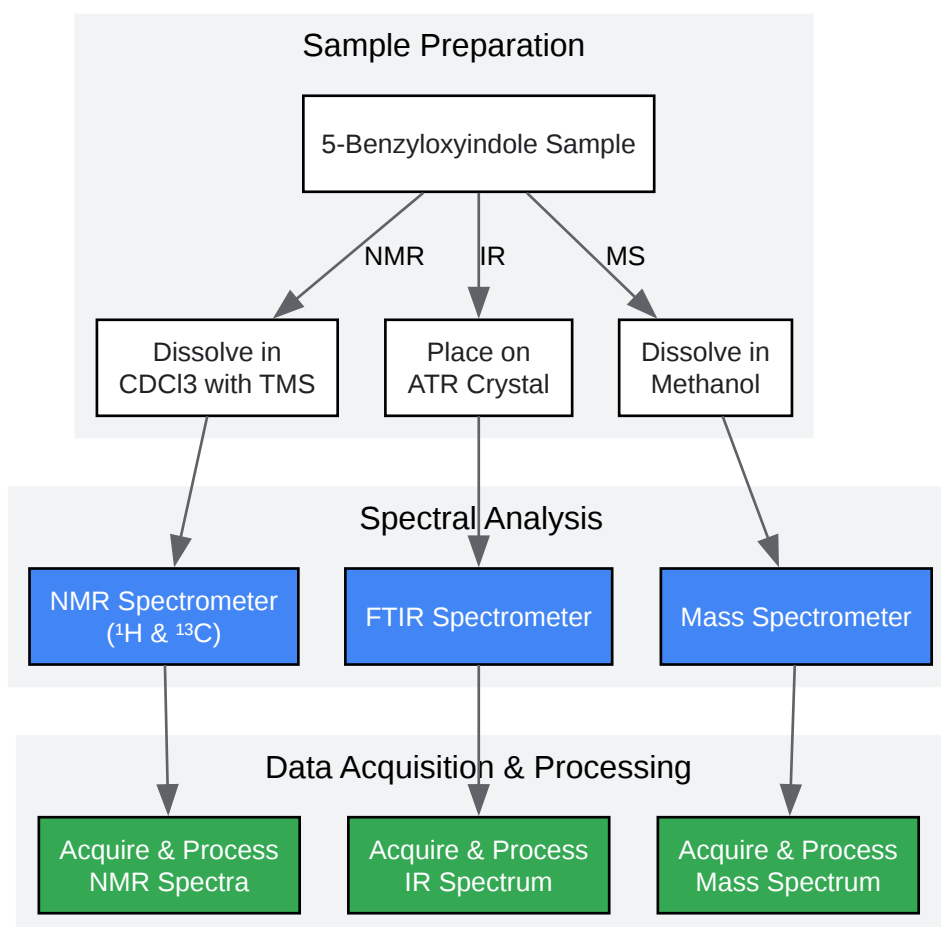
Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **5-Benzyloxyindole** in methanol was introduced into the mass spectrometer via direct infusion.
- Instrumentation: Electron ionization (EI) mass spectrometry was performed on a quadrupole mass spectrometer.

- Acquisition: The sample was ionized with a 70 eV electron beam. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **5-Benzyloxyindole**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **5-Benzyloxyindole**.

- To cite this document: BenchChem. [Cross-referencing 5-Benzyloxyindole spectral data with literature values]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b140440#cross-referencing-5-benzyloxyindole-spectral-data-with-literature-values\]](https://www.benchchem.com/product/b140440#cross-referencing-5-benzyloxyindole-spectral-data-with-literature-values)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com